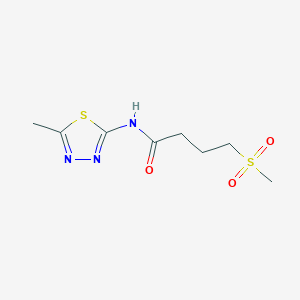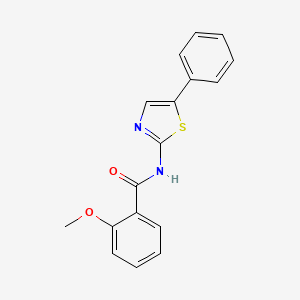
ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic aromatic compound that contains two nitrogen atoms in the ring. The synthesis of this compound is a complex process that involves several steps, and its mechanism of action is still not fully understood. However, its unique properties make it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial and fungal cells, leading to their destruction. Additionally, it may also have an effect on the immune system, helping to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including those that are resistant to traditional antibiotics. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate in lab experiments is its unique properties, which make it a promising candidate for further research and development. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate. One potential area of research is the development of new antibiotics and antifungal drugs based on this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research could also be done to explore the potential use of this compound in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate involves several steps, starting with the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This compound is then treated with sodium ethoxide and 1,4-dibromobutane to form ethyl 2-(1-bromo-4-butyl)imidazole-4-carboxylate. Finally, this compound is reacted with sodium hydrosulfide to yield ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate has several potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. Additionally, it has been found to have potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-7(8(12)13-4-2)14-9-10-5-6-11-9/h5-7H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMJNZPBCKIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)





![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)